Cas no 941895-39-2 (2-4-(3-chlorophenyl)piperazin-1-yl-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide)
2-4-(3-chlorophenyl)piperazin-1-yl-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide
- 2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide
- VU0504142-1
- 2-4-(3-chlorophenyl)piperazin-1-yl-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide
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- Inchi: 1S/C19H19ClN4O4/c1-13-5-6-16(17(11-13)24(27)28)21-18(25)19(26)23-9-7-22(8-10-23)15-4-2-3-14(20)12-15/h2-6,11-12H,7-10H2,1H3,(H,21,25)
- InChI Key: MNTGJIRKHMCBFV-UHFFFAOYSA-N
- SMILES: ClC1=C([H])C([H])=C([H])C(=C1[H])N1C([H])([H])C([H])([H])N(C(C(N([H])C2C([H])=C([H])C(C([H])([H])[H])=C([H])C=2[N+](=O)[O-])=O)=O)C([H])([H])C1([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 2
- Complexity: 591
- XLogP3: 4
- Topological Polar Surface Area: 98.5
2-4-(3-chlorophenyl)piperazin-1-yl-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2879-7364-2μmol |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |
941895-39-2 | 90%+ | 2μl |
$57.0 | 2023-05-01 | |
| Life Chemicals | F2879-7364-5μmol |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |
941895-39-2 | 90%+ | 5μl |
$63.0 | 2023-05-01 | |
| Life Chemicals | F2879-7364-20μmol |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |
941895-39-2 | 90%+ | 20μl |
$79.0 | 2023-05-01 | |
| Life Chemicals | F2879-7364-1mg |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |
941895-39-2 | 90%+ | 1mg |
$54.0 | 2023-05-01 | |
| Life Chemicals | F2879-7364-2mg |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |
941895-39-2 | 90%+ | 2mg |
$59.0 | 2023-05-01 | |
| Life Chemicals | F2879-7364-3mg |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |
941895-39-2 | 90%+ | 3mg |
$63.0 | 2023-05-01 | |
| Life Chemicals | F2879-7364-4mg |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |
941895-39-2 | 90%+ | 4mg |
$66.0 | 2023-05-01 | |
| Life Chemicals | F2879-7364-5mg |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |
941895-39-2 | 90%+ | 5mg |
$69.0 | 2023-05-01 | |
| Life Chemicals | F2879-7364-10mg |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |
941895-39-2 | 90%+ | 10mg |
$79.0 | 2023-05-01 | |
| Life Chemicals | F2879-7364-15mg |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |
941895-39-2 | 90%+ | 15mg |
$89.0 | 2023-05-01 |
2-4-(3-chlorophenyl)piperazin-1-yl-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
Additional information on 2-4-(3-chlorophenyl)piperazin-1-yl-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide
Comprehensive Overview of 2-4-(3-chlorophenyl)piperazin-1-yl-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide (CAS No. 941895-39-2)
The compound 2-4-(3-chlorophenyl)piperazin-1-yl-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide (CAS No. 941895-39-2) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. This molecule, characterized by its unique piperazine and nitrophenyl moieties, is often studied for its potential interactions with biological systems. Researchers are particularly interested in its structural features, which include a chlorophenyl group and a methylnitrophenyl segment, as these contribute to its distinct physicochemical properties.
In recent years, the demand for piperazine derivatives has surged due to their versatility in drug discovery. The 3-chlorophenyl substitution in this compound enhances its binding affinity to specific receptors, making it a candidate for further exploration in neurological and metabolic disorder research. Additionally, the presence of the 2-oxoacetamide functional group introduces a reactive site that can be leveraged for further chemical modifications, aligning with the growing trend of structure-activity relationship (SAR) studies.
One of the most frequently searched questions in the context of CAS No. 941895-39-2 revolves around its synthetic pathways and applications in medicinal chemistry. Scientists and industry professionals are keen to understand how this compound can be synthesized efficiently, with a focus on green chemistry principles to minimize environmental impact. The compound's nitrophenyl group, for instance, is often discussed in forums dedicated to organic synthesis optimization, as it poses both challenges and opportunities for selective functionalization.
Another hot topic linked to this compound is its potential role in targeted therapy. With the rise of precision medicine, researchers are investigating how 2-4-(3-chlorophenyl)piperazin-1-yl-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide could be tailored to interact with specific enzyme targets or protein receptors. This aligns with broader industry trends, such as the development of small-molecule inhibitors for cancer and inflammatory diseases. The compound's chlorophenyl and methylnitrophenyl groups are particularly noteworthy in this context, as they may influence its pharmacokinetic profile.
From a computational chemistry perspective, CAS No. 941895-39-2 is often modeled to predict its binding modes and ADMET properties (absorption, distribution, metabolism, excretion, and toxicity). This is a critical step in drug design, as it helps identify potential lead compounds early in the discovery process. The integration of AI-driven molecular docking tools has further accelerated interest in this area, with many researchers seeking data on how this compound performs in virtual screening assays.
In summary, 2-4-(3-chlorophenyl)piperazin-1-yl-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide represents a fascinating subject for both academic and industrial research. Its structural complexity and potential bioactivity make it a valuable candidate for further investigation, particularly in the realms of drug development and chemical biology. As the scientific community continues to explore its properties, this compound is likely to remain a focal point in discussions about innovative therapeutics and molecular design.
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